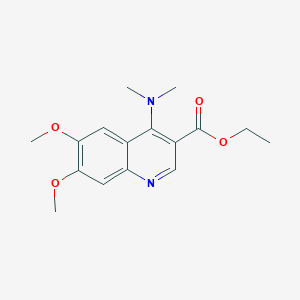

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate

Description

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate (CAS: 1279210-67-1) is a quinoline derivative characterized by a dimethylamino group at position 4, dimethoxy substituents at positions 6 and 7, and an ethyl ester at position 2. This compound is notable for its structural complexity and functional diversity, which underpin its applications in materials science and pharmaceutical research. The dimethylamino group enhances electron donation, while the methoxy and ester groups contribute to solubility and reactivity .

Properties

Molecular Formula |

C16H20N2O4 |

|---|---|

Molecular Weight |

304.34 g/mol |

IUPAC Name |

ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate |

InChI |

InChI=1S/C16H20N2O4/c1-6-22-16(19)11-9-17-12-8-14(21-5)13(20-4)7-10(12)15(11)18(2)3/h7-9H,6H2,1-5H3 |

InChI Key |

UDRUCJLSEGCUIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)N(C)C |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a cornerstone for synthesizing 4-hydroxyquinoline-3-carboxylates, which serve as intermediates for further functionalization. In this method, an aniline derivative reacts with diethyl ethoxymethylenemalonate (DEEMM) under reflux conditions, followed by thermal cyclization in high-boiling solvents like diphenyl ether.

Example Protocol

-

Starting Material : 3,4-dimethoxyaniline.

-

Reaction with DEEMM : Heated in ethanol at 80°C for 6 hours.

-

Cyclization : Reflux in diphenyl ether at 250°C for 30 minutes.

-

Intermediate : Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate.

This intermediate is subsequently chlorinated at the 4-position using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Introduction of the Dimethylamino Group

Nucleophilic Substitution at the 4-Position

The 4-chloro intermediate undergoes nucleophilic substitution with dimethylamine to introduce the dimethylamino group. This step requires careful control of temperature and solvent polarity to avoid over-alkylation or decomposition.

Optimized Conditions

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base : Triethylamine (TEA) or aqueous sodium carbonate.

-

Reaction Time : 12–24 hours.

Yield Data

Esterification and Final Product Isolation

The ester group at the 3-position is typically introduced early in the synthesis (e.g., via DEEMM). However, post-cyclization esterification methods have been reported using ethanol and acid catalysts:

Alternative Esterification Protocol

-

Starting Material : 4-(Dimethylamino)-6,7-dimethoxyquinoline-3-carboxylic acid.

-

Reagent : Ethanol, sulfuric acid (cat.).

-

Conditions : Reflux for 6 hours.

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

High-purity (>99.5%) product is achieved by dissolving the crude compound in a polar solvent (e.g., methanol) and adding an antisolvent (e.g., hexane) to induce crystallization.

Patent-Derived Method

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Gould-Jacobs + POCl₃ | High regioselectivity | Requires toxic POCl₃ | 85–93 |

| Post-Cyclization Esterification | Flexible for late-stage modification | Lower yields | 70–78 |

| One-Pot Multistep | Reduced purification steps | Complex optimization required | 65–75 |

Scalability and Industrial Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and safety:

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.

Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate has been investigated for its potential as an antineoplastic agent. Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation and survival pathways. The compound's mechanism of action typically involves:

- Inhibition of Tyrosine Kinases : Targeting receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, leading to reduced cell proliferation and increased apoptosis.

- Cell Cycle Arrest : Inducing cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through the cell cycle.

The compound exhibits significant biological activities attributed to its interaction with various molecular targets:

- Modulation of Signaling Pathways : Influencing pathways critical for tumor growth and metastasis.

- Fluorescent Probes : Investigated for potential use as fluorescent markers in cellular studies .

Study on Anticancer Properties

A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, demonstrating its potential as a therapeutic agent against specific types of cancer.

Synthesis Optimization Study

Research focusing on the optimization of synthesis methods revealed that using microwave-assisted techniques significantly increased the yield of this compound while reducing reaction times. This advancement highlights the importance of efficient synthesis methods in pharmaceutical development.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The quinoline scaffold is highly modifiable, with substituents dictating chemical and physical properties. Below is a comparative analysis of key analogs:

Electronic and Functional Group Effects

- Electron-Donating Groups (e.g., dimethylamino, methoxy): The target compound’s dimethylamino group increases nucleophilicity at position 4, facilitating reactions in polymer chemistry (e.g., resin curing) . Methoxy groups enhance solubility in polar solvents.

- Electron-Withdrawing Groups (e.g., chloro, fluoro): Compounds like ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate exhibit higher stability and altered reactivity, making them suitable for drug candidates requiring metabolic resistance .

- Steric Effects: Bulky substituents (e.g., cyclopropyl in ’s compound) reduce ring flexibility but improve binding specificity in biological targets .

Key Research Findings

- Reactivity Hierarchy: Ethyl 4-(dimethylamino) benzoate > 2-(dimethylamino) ethyl methacrylate in resin curing efficiency .

- Stability Trade-offs: Brominated analogs () offer synthetic versatility but may compromise thermal stability compared to fluorinated derivatives .

- Biological Activity: Cyclopropyl and fluoro substituents () correlate with enhanced bioactivity, likely due to improved pharmacokinetics .

Biological Activity

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antineoplastic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure with two methoxy groups and a dimethylamino group. This configuration enhances its solubility and biological activity. The compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C14H16N2O4 |

| Molecular Weight | 276.29 g/mol |

| Functional Groups | Dimethylamino, Methoxy, Carboxylate |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation. It acts as a kinase inhibitor , targeting specific enzymes such as tyrosine kinases that play crucial roles in signaling pathways regulating cell division and survival .

Key Mechanisms:

- Inhibition of Tyrosine Kinases: The compound inhibits the activity of receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

- Cell Cycle Arrest: Studies indicate that the compound induces cell cycle arrest at the G0/G1 phase, thereby preventing cancer cells from progressing through the cell cycle .

Biological Activity Studies

Numerous studies have investigated the biological effects of this compound across various cancer models:

Anticancer Activity

- Cell Line Studies: In vitro studies using leukemia cell lines (e.g., MV4-11) demonstrated that the compound significantly reduced cell viability and induced apoptosis. The IC50 values for these effects were reported in the low micromolar range .

- Animal Models: Preclinical studies using xenograft models have shown that treatment with the compound resulted in substantial tumor growth inhibition, supporting its potential as an effective anticancer agent .

Case Studies

- Leukemia Models: A study focused on acute myeloid leukemia (AML) reported that this compound exhibited selective cytotoxicity against FLT3-ITD mutant cells compared to normal cells. This specificity is crucial for minimizing side effects associated with traditional chemotherapy.

- Mechanistic Insights: Further investigation revealed that the compound downregulated phosphorylation of critical signaling proteins such as STAT5 and ERK1/2, which are involved in cell survival and proliferation pathways. This indicates a multi-faceted mechanism of action that could be leveraged for therapeutic development .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Activity | Target | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer | FLT3, RTKs | 0.5 - 5 |

| Compound A (similar structure) | Moderate Anticancer | c-KIT | 10 - 20 |

| Compound B (different substituents) | Weak Anticancer | EGFR | >20 |

Q & A

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodology :

- Dose-Response Curves : Re-test activity across a concentration range (e.g., 0.1–100 μM) to confirm potency thresholds.

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.